Cas no 4192-32-9 (Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate)

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate structure
4192-32-9 structure
商品名:Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
CAS番号:4192-32-9
MF:C8H7O3SBr
メガワット:263.10838
CID:1028430
PubChem ID:13727591

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
    • 5-(2-Bromo-acetyl)-thiophene-2-carboxylic acid methyl ester
    • 5-(2-Bromoacetyl)thiophene-2-carboxylic acid methyl ester
    • AKOS022172501
    • MFCD13191387
    • EN300-80316
    • DB-358545
    • 2-bromo-1-(5-methoxycarbonylthiophen-2-yl)-ethanone
    • methyl 5-(bromoacetyl)-2-thiophenecarboxylate
    • Methyl 5-(bromoacetyl)thiophene-2-carboxylate
    • SCHEMBL277652
    • KKPYVZJBLYIYRX-UHFFFAOYSA-N
    • CS-0217630
    • F19715
    • DTXSID40547767
    • 4192-32-9
    • AS-48198
    • Methyl5-(2-bromoacetyl)thiophene-2-carboxylate
    • インチ: InChI=1S/C8H7BrO3S/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3
    • InChIKey: KKPYVZJBLYIYRX-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC=C(C(=O)CBr)S1

計算された属性

  • せいみつぶんしりょう: 261.92991
  • どういたいしつりょう: 261.92993g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 71.6Ų

じっけんとくせい

  • PSA: 43.37

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-80316-0.05g
methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
4192-32-9 95%
0.05g
$90.0 2024-05-21
TRC
M297310-50mg
Methyl 5-(2-Bromoacetyl)thiophene-2-carboxylate
4192-32-9
50mg
$ 95.00 2022-06-04
TRC
M297310-25mg
Methyl 5-(2-Bromoacetyl)thiophene-2-carboxylate
4192-32-9
25mg
$ 70.00 2022-06-04
Enamine
EN300-80316-0.5g
methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
4192-32-9 95%
0.5g
$303.0 2024-05-21
Alichem
A169004302-1g
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
4192-32-9 95%
1g
$453.44 2023-09-01
Aaron
AR00CMUH-250mg
5-(2-BroMo-acetyl)-thiophene-2-carboxylic acid Methyl ester
4192-32-9 95%
250mg
$149.00 2025-01-24
A2B Chem LLC
AF88381-250mg
5-(2-Bromo-acetyl)-thiophene-2-carboxylic acid methyl ester
4192-32-9 97%
250mg
$257.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288300-250mg
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
4192-32-9 95+%
250mg
¥3780.00 2024-05-14
abcr
AB512604-250mg
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate; .
4192-32-9
250mg
€283.10 2025-03-19
eNovation Chemicals LLC
Y1249753-1g
5-(2-BroMo-acetyl)-thiophene-2-carboxylic acid Methyl ester
4192-32-9 95%
1g
$400 2025-02-25

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate 関連文献

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylateに関する追加情報

Introduction to Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate (CAS No. 4192-32-9)

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate, a compound with the chemical formula C9H7BrO3, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 4192-32-9, has garnered attention due to its structural properties and potential applications in drug development. The presence of both a thiophene ring and a bromoacetyl moiety makes it a versatile intermediate for synthesizing various bioactive molecules.

The thiophene core is a heterocyclic aromatic compound that is widely recognized for its role in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its stability and reactivity make it an ideal scaffold for further functionalization. In particular, the 5-(2-bromoacetyl)thiophene-2-carboxylate derivative offers unique opportunities for chemical modifications, enabling the creation of complex molecular structures with tailored biological activities.

In recent years, there has been a growing interest in thiophene-based compounds due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that derivatives of thiophene exhibit anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromoacetyl group at the 5-position of the thiophene ring enhances its reactivity, making it a valuable building block for medicinal chemists.

The Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate molecule is particularly intriguing because it can be used to develop novel inhibitors targeting specific biological pathways. Researchers have explored its potential in creating small-molecule inhibitors for enzymes involved in cancer progression and inflammation. The bromine atom at the 2-position of the acetyl group provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential in constructing complex organic molecules.

One of the most promising applications of this compound is in the development of targeted therapies for neurological disorders. Preliminary studies have indicated that thiophene derivatives can interact with neurotransmitter receptors, potentially leading to new treatments for conditions like Alzheimer's disease and Parkinson's disease. The specific arrangement of atoms in Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate allows for precise tuning of its pharmacological properties, making it a candidate for further investigation.

The synthesis of Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the bromination of thiophene followed by carboxylation and esterification steps. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Thiophene-based polymers are known for their excellent electrical conductivity and mechanical stability, making them suitable for use in organic electronics and sensors. The incorporation of Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate into polymer backbones can enhance material properties, leading to innovative solutions in nanotechnology.

The growing body of research on Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate underscores its importance as a versatile intermediate in synthetic chemistry. As our understanding of molecular interactions improves, so does the potential for discovering new therapeutic agents derived from this compound. Future studies are likely to focus on exploring its mechanism of action and optimizing its pharmacokinetic profile for clinical use.

Overall, Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate (CAS No. 4192-32-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and broad applicability make it a valuable asset in both academic research and industrial development. As scientists continue to uncover new ways to utilize this compound, its impact on medicine and materials science is expected to grow significantly.

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